N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide, also known as CTMP, is a synthetic compound that belongs to the pyrazole class of chemicals. It was first synthesized in the early 2000s and has since gained attention for its potential applications in scientific research.
Mechanism of Action
N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide works by inhibiting the activity of protein kinases, which are enzymes that play a crucial role in cellular signaling pathways. By blocking the activity of these enzymes, this compound can alter the behavior of cells and potentially have therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation. It has also been shown to induce apoptosis, or programmed cell death, in certain types of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide in lab experiments is its specificity for certain protein kinases, which allows for more targeted studies of cellular signaling pathways. However, one limitation is that this compound may not be effective in all types of cells or under all experimental conditions.
Future Directions
There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide, including the development of more specific inhibitors of protein kinases and the exploration of its potential therapeutic applications in various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on cellular signaling pathways.
Synthesis Methods
The synthesis of N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide involves several steps, including the reaction of 3-chloro-2-methylbenzoyl chloride with 1,3,5-trimethylpyrazole to form the intermediate 3-chloro-2-methylphenyl-1,3,5-trimethylpyrazolyl ketone. This intermediate is then converted to this compound through a reaction with ammonia and subsequent purification steps.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide has been used in a variety of scientific research applications, including as a tool for studying the role of protein kinases in cellular signaling pathways. It has also been used as a potential treatment for various diseases, such as cancer and Alzheimer's disease, due to its ability to inhibit the activity of certain enzymes.
properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1,3,5-trimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN3O/c1-8-11(15)6-5-7-12(8)16-14(19)13-9(2)17-18(4)10(13)3/h5-7H,1-4H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMSQGGJWNVCHRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=C(N(N=C2C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.